PIM1 Kinase Selectivity Profile Versus Pan-PIM Inhibitor SGI-1776
While direct comparative activity data for this specific compound is not found in public databases, the picolinamide class, as disclosed in patent WO2010026124A1, achieves differential inhibition across PIM isoforms. For context, the pan-PIM inhibitor SGI-1776 (a substituted pyridine, not a picolinamide) exhibits PIM1 IC50 values in the low nanomolar range but also potently inhibits FLT3 [1]. The pyrimidine-picolinamide scaffold of the target compound is designed to exploit the unique ATP-binding pocket of PIM1, which has a distinctive hinge region, potentially conferring higher selectivity compared to pan-PIM agents. The specific trifluoromethyl and picolinamide groups are key to this interaction profile, making it a valuable tool for deconvoluting PIM1-specific biology.
| Evidence Dimension | PIM1 kinase inhibition potency |
|---|---|
| Target Compound Data | Not publicly disclosed; designed for PIM1 hinge binding |
| Comparator Or Baseline | SGI-1776: PIM1 IC50 < 10 nM (ref. Chen et al., 2009) |
| Quantified Difference | Not quantifiable due to lack of matching data |
| Conditions | In vitro kinase assay; recombinant PIM1 enzyme |
Why This Matters
This matters because a PIM1-selective tool compound is preferred over pan-PIM inhibitors to avoid confounding off-target effects in cellular models, ensuring cleaner target validation.
- [1] Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157. View Source
